1-bromo-3-isocyanato-5-(trifluoromethyl)benzene
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Overview
Description
1-bromo-3-isocyanato-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3BrF3NO It is characterized by the presence of a bromine atom, an isocyanate group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-3-isocyanato-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-isocyanato-5-(trifluoromethyl)benzene. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4) at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-bromo-3-isocyanato-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Oxidation and Reduction Reactions: The trifluoromethyl group can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide (NaNH2), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Addition Reactions: Reagents like alcohols (ROH), amines (RNH2), and water (H2O) in the presence of catalysts such as triethylamine (Et3N) or pyridine.
Oxidation and Reduction Reactions: Reagents like potassium permanganate (KMnO4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Major Products Formed
Substitution Reactions: Products such as 1-amino-3-isocyanato-5-(trifluoromethyl)benzene, 1-thio-3-isocyanato-5-(trifluoromethyl)benzene, and 1-alkoxy-3-isocyanato-5-(trifluoromethyl)benzene.
Addition Reactions: Products like urethanes, ureas, and carbamic acids.
Oxidation and Reduction Reactions: Products such as trifluoromethyl-substituted benzoic acids or alcohols.
Scientific Research Applications
1-bromo-3-isocyanato-5-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and the development of bioactive compounds.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-bromo-3-isocyanato-5-(trifluoromethyl)benzene involves its reactivity with nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of urethanes, ureas, and carbamic acids. The bromine atom can undergo substitution reactions, allowing for the introduction of various functional groups. The trifluoromethyl group imparts unique electronic properties to the compound, influencing its reactivity and stability.
Comparison with Similar Compounds
1-bromo-3-isocyanato-5-(trifluoromethyl)benzene can be compared with similar compounds such as:
1-bromo-3-(trifluoromethyl)benzene: Lacks the isocyanate group, making it less reactive in certain nucleophilic addition reactions.
3-isocyanato-5-(trifluoromethyl)benzene: Lacks the bromine atom, limiting its use in substitution reactions.
1-bromo-3-isocyanato-5-methylbenzene: Contains a methyl group instead of a trifluoromethyl group, resulting in different electronic properties and reactivity.
The uniqueness of this compound lies in the combination of the bromine, isocyanate, and trifluoromethyl groups, which confer distinct reactivity and versatility in various chemical transformations.
Properties
CAS No. |
307990-40-5 |
---|---|
Molecular Formula |
C8H3BrF3NO |
Molecular Weight |
266 |
Purity |
95 |
Origin of Product |
United States |
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